molecular formula C13H17NO2 B8337850 N,N-Diethyl-2-formyl-4-methyl-benzamide

N,N-Diethyl-2-formyl-4-methyl-benzamide

Cat. No.: B8337850
M. Wt: 219.28 g/mol
InChI Key: OZQOVFSGBBHLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-formyl-4-methyl-benzamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N,N-diethyl-2-formyl-4-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-7-6-10(3)8-11(12)9-15/h6-9H,4-5H2,1-3H3

InChI Key

OZQOVFSGBBHLTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetramethylethyleneamine (6.20 g, 5336 mmol, 8.05 mL) was dissolved in anhydrous THF (100 mL) under argon and cooled to minus 78° C. s-Butyl lithium (1.30M, 53.36 mmol, 41.04 mL) was added to the solution slowly via syringe. The solution was stirred for 10 min at minus 78° C., then N,N-diethyl-4-methyl-benzamide (9.28 g, 48.51 mmol), dissolved in 50 mL of anhydrous THF was added to the reaction mixture over 15 min. The reaction was stirred for 1 h at minus 78° C. , the DMF (7.09 g, 97.02 mol, 7.51 mL) was added to the solution rapidly. The reaction mixture was allowed to slowly warm to room temp and stir for 12 h. The reaction mixture was poured into 1N HCl and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (3:1 hexane/ethyl acetate) Yield 7.98 g. 1H NMR (CDCl3, 300 MHz): δ 1.08 (t, 3H), 1.32 (t, 3H), 2.46 (s, 3H), 3.13 (q, 2H), 3.42 (a, 2H), 7.28 (d, J=8, 1H), 7.45 (d, J=7, 1H), 7.77 (s, 1H), 10.01 (s, 1H).
[Compound]
Name
Tetramethylethyleneamine
Quantity
8.05 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41.04 mL
Type
reactant
Reaction Step Two
Quantity
9.28 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.51 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.